molecular formula C15H19ClN2O3 B2949209 N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide CAS No. 1351649-05-2

N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide

Cat. No. B2949209
CAS RN: 1351649-05-2
M. Wt: 310.78
InChI Key: XFQGCXSADPEXAZ-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide, also known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in the regulation of gene expression in response to environmental toxins and endogenous ligands. CH-223191 has been widely used as a tool compound to study the biological functions of AhR.

Scientific Research Applications

Crystal Structure and Supramolecular Formation

  • A study on a structurally related N,N'-bis(substituted)oxamide compound demonstrated its crystal structure, highlighting the intermolecular hydrogen bonds that contribute to its three-dimensional supramolecular structure, indicating potential applications in materials science and molecular engineering (Wang et al., 2016).

Synthetic Applications

  • Research on the synthesis of di- and mono-oxalamides from oxiranes suggests the utility of oxalamides in synthetic organic chemistry, providing a method for the synthesis of anthranilic acid derivatives and oxalamides, which could have applications in pharmaceuticals and agrochemicals (Mamedov et al., 2016).

Interaction with DNA and Anticancer Activities

  • A study on a dissymmetrical N,N'-bis(substituted)oxamide and its dicopper(II) complex explored their DNA-binding properties and cytotoxic activities against cancer cells, pointing towards potential applications in cancer therapy (Cui et al., 2011).

Coordination Polymers and Material Science

  • Investigations into coordination polymers based on bis-pyridyl-bis-amide ligands, including oxalamide derivatives, have shown the potential for creating materials with unique structures and properties, relevant for catalysis, gas storage, and separation technologies (Lakshmanan et al., 2022).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-9-11(16)4-3-5-12(9)18-14(20)13(19)17-8-15(2,21)10-6-7-10/h3-5,10,21H,6-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGCXSADPEXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide

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